Potassium 3-cyano-3-phenylacrylate
Description
Contextualizing Cyanoacrylate Chemistry within Modern Organic Synthesis
Cyanoacrylates are a class of organic molecules characterized by a carbon-carbon double bond substituted with both a cyano (-CN) group and a carbonyl group, such as an ester (-COOR). This arrangement of electron-withdrawing groups renders the double bond "electron-deficient," making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in modern organic synthesis.
In the realm of synthesis, electron-deficient alkenes like cyanoacrylates are exceptional Michael acceptors, readily undergoing conjugate addition reactions with a wide array of nucleophiles. They are also versatile building blocks in various cycloaddition reactions and polymerization processes. The Knoevenagel condensation is a classic and fundamental method for synthesizing these structures, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. acs.orgsigmaaldrich.com This reaction proceeds through a β-hydroxy carbonyl intermediate which subsequently dehydrates to form the α,β-unsaturated product. sigmaaldrich.com
The applications of cyanoacrylate chemistry are diverse, ranging from the formation of complex polymers and materials to the synthesis of medicinally important heterocyclic compounds like pyrazoles. nih.gov Their ability to serve as multifunctional building blocks continues to drive innovation in synthetic methodology. nih.gov
Significance of Potassium Salts in Organic Transformations
Potassium salts play a crucial and often indispensable role in a multitude of organic transformations. rsc.org While salts like potassium hydroxide (B78521) (KOH) and potassium tert-butoxide (KOtBu) are frequently used as strong bases to deprotonate less acidic C-H bonds, the significance of the potassium cation (K+) itself extends beyond simply being a component of a base. rsc.orgwikipedia.org
In many reactions, potassium catalysts exhibit superior activity compared to their sodium or lithium counterparts. rsc.org This can be attributed to several factors. The larger ionic radius of potassium compared to sodium can influence the stereoselectivity of a reaction by altering the geometry of transition states. Furthermore, potassium salts can be less hygroscopic than their sodium equivalents, which is an advantage in reactions requiring anhydrous (water-free) conditions. stackexchange.com For example, potassium molybdate (B1676688) does not form hydrates, unlike sodium molybdate, making it preferable for certain applications. stackexchange.com
Overview of 3-cyano-3-phenylacrylate Frameworks in Chemical Research
The 3-cyano-3-phenylacrylate framework is a specific and important subclass of cyanoacrylates. The presence of the phenyl group attached to the same carbon as the cyano group introduces specific electronic and steric properties. This framework is a common motif in products derived from the Knoevenagel condensation between benzaldehyde (B42025) (or its derivatives) and an active methylene compound like ethyl cyanoacetate or malononitrile (B47326). acs.orgnih.gov
Research into these frameworks is active, with studies focusing on their synthesis, reaction mechanisms, and potential applications. For instance, microwave-assisted synthesis has been shown to be an efficient method for preparing ethyl 2-cyano-3-phenylacrylate derivatives. acs.orgnih.gov The Knoevenagel condensation remains a primary route to these compounds, with various catalysts being explored to improve yields and reaction conditions. acs.orgnih.govorganic-chemistry.org
The 3-cyano-3-phenylacrylate structure serves as a valuable intermediate in the synthesis of more complex molecules. The electron-deficient double bond is a handle for further functionalization, allowing chemists to build molecular complexity in a controlled manner.
Below is a table summarizing the synthesis of various ethyl 2-cyano-3-phenylacrylate derivatives via Knoevenagel condensation, highlighting the reactants and general synthetic approach.
| Product | Aldehyde Reactant | Active Methylene Reactant | Catalyst/Method | Reference |
| Ethyl 2-cyano-3-phenylacrylate derivatives | Aromatic Aldehydes | Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297) / Microwave | acs.orgnih.gov |
| Benzylidenemalononitrile (B1330407) derivatives | Aromatic Aldehydes | Malononitrile | Ammonium Acetate / Microwave | acs.orgnih.gov |
| α,β-unsaturated compounds | Aldehydes | Carbon Acid Compounds | Pyridine (B92270) (Doebner Modification) | organic-chemistry.org |
| α-Cyanoacrylates | Aldehydes | Ethyl Cyanoacetate | DIPEAc | scielo.org.mxresearchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOQTPLISFNVBQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694272 | |
| Record name | Potassium 3-cyano-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149373-58-0 | |
| Record name | Potassium 3-cyano-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Potassium 3 Cyano 3 Phenylacrylate and Analogous Structures
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, named after German chemist Emil Knoevenagel. wikipedia.org It typically involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org The reaction proceeds through a β-hydroxy carbonyl intermediate, which readily undergoes dehydration to yield the final α,β-unsaturated product. sigmaaldrich.com
The generally accepted mechanism for the base-catalyzed Knoevenagel condensation in the synthesis of cyanoacrylates involves a three-step sequence:
Carbanion Formation: The reaction is initiated by the deprotonation of the active methylene compound (e.g., ethyl cyanoacetate) by a base catalyst. The base abstracts an acidic α-hydrogen, creating a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial for the reaction to proceed, even with a mild base. wikipedia.orgscielo.org.mx
Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This carbon-carbon bond-forming step results in a tetrahedral alkoxide intermediate. caribjscitech.comresearchgate.net
Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy alcohol compound. This intermediate is typically unstable and undergoes rapid elimination of a water molecule (dehydration) to form the thermodynamically stable, conjugated α,β-unsaturated cyanoacrylate product. scielo.org.mxcaribjscitech.com The catalyst is regenerated in this final step, allowing it to participate in another catalytic cycle.
Inorganic bases are frequently employed as catalysts in Knoevenagel condensations. Bases such as potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH) can effectively promote the reaction. unifap.brscielo.br These catalysts are often inexpensive and readily available. However, the use of strong bases like NaOH must be carefully controlled, as they can sometimes promote undesirable side reactions, such as the Cannizzaro reaction of the aldehyde or hydrolysis of the ester group in the cyanoacetate. rsc.org
Organic bases are the most traditional and widely used catalysts for the Knoevenagel condensation. researchgate.net Weakly basic amines are particularly effective because they are strong enough to deprotonate the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.org
Piperidine (B6355638): A secondary amine, piperidine was one of the first catalysts used for this reaction and remains a common choice. wikipedia.orgcaribjscitech.com
Triethylamine: This tertiary amine is another effective catalyst, often used in conjunction with microwave irradiation to accelerate the reaction. unifap.br
Ammonium (B1175870) Acetate (B1210297): Salts of weak acids and weak bases, such as ammonium acetate, can also catalyze the condensation, often used when the reaction is carried out in refluxing toluene with a Dean-Stark trap to remove water. researchgate.net
Diisopropylethylammonium Acetate (DIPEAc): This ionic liquid has been shown to be a highly efficient catalyst, promoting high yields in short reaction times. scielo.org.mxresearchgate.net
Research has compared the efficiency of various catalysts under specific conditions. For instance, in the synthesis of ethyl-2-cyano-3-phenylacrylate, DIPEAc demonstrated superior performance compared to other ammonium salts.
| Catalyst | Yield (%) |
|---|---|
| Diisopropylethyl ammonium acetate (DIPEAc) | 91 |
| Tetraethylammonium tetrafluoroborate | 62 |
| Tetrabutylammonium chloride | 57 |
Data sourced from a study on the synthesis of ethyl-2-cyano-3-phenylacrylate. scielo.org.mxresearchgate.net
To address challenges associated with homogeneous catalysis, such as catalyst recovery and product purification, significant research has focused on developing heterogeneous catalysts. researchgate.netrsc.org These solid-supported catalysts can be easily separated from the reaction mixture by filtration and are often reusable, aligning with the principles of green chemistry. rsc.orguab.cat
Zeolites: These microporous aluminosilicates possess both acidic and basic sites, making them effective catalysts for Knoevenagel condensation. bohrium.com Their catalytic activity can be tuned by altering properties such as the silicon-to-aluminum (Si/Al) ratio. bohrium.com
Magnetic Nanoparticles: Functionalized magnetic nanoparticles have emerged as a novel class of heterogeneous catalysts. Their primary advantage is the extremely simple separation from the reaction medium using an external magnet, facilitating efficient recycling. scielo.org.mx
Other Systems: A variety of other solid catalysts have been explored, including mesoporous silica, metal oxides, and ionic liquids immobilized on solid supports. rsc.orguab.catbohrium.com
Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring process efficiency. Key parameters include the choice of solvent, reaction temperature, catalyst loading, and the use of activating techniques like microwave irradiation.
Solvent: The reaction can be performed in a range of solvents, from nonpolar solvents like toluene to polar protic solvents like ethanol (B145695). unifap.brresearchgate.net Increasingly, environmentally benign solvents such as water or ethanol, or even solvent-free conditions, are being utilized. uab.catorganic-chemistry.org Protic solvents can sometimes offer advantages by stabilizing charged intermediates. nih.gov
Temperature: Reaction temperatures can vary from room temperature to reflux conditions, depending on the reactivity of the substrates and the catalyst used. nih.gov Studies have shown a direct correlation between temperature and yield up to an optimal point, beyond which side reactions may increase and lower the yield. rsc.org
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Optimization studies are performed to find the minimum amount of catalyst required for maximum conversion, which is both economically and environmentally beneficial.
| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| DABCO in [HyEtPy]Cl/H₂O | 4-Chlorobenzaldehyde, Ethyl Cyanoacetate | 50 °C | 20 min | 92 | rsc.org |
| Triethylamine | Aromatic Aldehydes, Cyanoacetamide | Microwave, NaCl solution | 35 min | 90-99 | unifap.br |
| Triphenylphosphine | Aldehydes, Ethyl Cyanoacetate | 75-80 °C, Solvent-free | Not specified | Good yields | researchgate.net |
| Amino-functionalized MOF | Benzaldehyde (B42025), Malononitrile | Room Temp, Ethanol | 5 min | 100 (conversion) | nih.gov |
| DIPEAc (10 mol%) | Benzaldehyde, Ethyl Cyanoacetate | 70 °C | Not specified | 91 | scielo.org.mxresearchgate.net |
Microwave Irradiation: This technique has proven to be highly effective for accelerating the Knoevenagel condensation. organic-chemistry.org Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. unifap.br
Reaction Conditions and Optimization
Solvent-Free Methods
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of often toxic and volatile organic solvents. This approach can also lead to higher reaction rates and simpler purification processes.
One notable solvent-free method for analogous structures involves the reaction of a benzophenone imine with a cyanoacetic ester to produce 2-cyano-3,3-diarylacrylic esters. This process is conducted at temperatures ranging from 20 to 60°C, and the ammonia generated as a byproduct is continuously removed by a stream of gas or under reduced pressure to drive the reaction to completion. The absence of a solvent simplifies the workup and minimizes waste. google.com
The Knoevenagel condensation, a key reaction in cyanoacrylate synthesis, can also be effectively performed under solvent-free conditions, often coupled with microwave irradiation. For instance, a series of α-cyanoacrylates have been prepared by condensing various aromatic aldehydes with ethyl cyanoacetate in the presence of ammonium acetate as a catalyst. This solventless microwave-assisted approach dramatically reduces reaction times to mere seconds (20-60 seconds) and provides excellent yields of the desired products. researchgate.net This methodology is highly adaptable for the synthesis of 3-phenyl-2-cyanoacrylic acid derivatives by using benzaldehyde as the starting aromatic aldehyde.
Table 1: Comparison of Solvent-Free Synthesis Methods for Cyanoacrylate Analogs
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Imine Condensation | Benzophenone imine, Cyanoacetic ester | 20-60°C, continuous NH₃ removal | Not specified | High | google.com |
| Microwave-Assisted Knoevenagel | Aromatic aldehyde, Ethyl cyanoacetate | NH₄OAc, Microwave irradiation | 20-60 sec | 85-99% | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net The rapid and uniform heating provided by microwave irradiation can significantly enhance reaction rates. researchgate.net
The synthesis of n-butyl cyanoacrylate, a medically important tissue adhesive, has been successfully achieved using microwave irradiation. This method follows the typical Knoevenagel condensation pathway but replaces conventional heating (like an oil bath) with microwaves. The results demonstrate a 3- to 5-fold reduction in reaction time while maintaining comparable yield and quality of the final product. nih.govresearchgate.net This highlights the potential of microwave technology to make the synthesis of cyanoacrylates more efficient. nih.gov
Furthermore, microwave assistance has been employed in the solvent-free Knoevenagel condensation for preparing various α-cyanoacrylates, as mentioned previously. researchgate.net The synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines has also been accomplished through a microwave-assisted solventless reaction of 4'-hydroxy chalcones with malononitrile in the presence of ammonium acetate. researchgate.net The cyclization of ethyl-3-(8-methylquinolin-7-ylamino)-2-cyanoacrylate is another example where microwave irradiation on a solid support like silica gel has been beneficial. nih.gov These examples underscore the versatility of microwave-assisted synthesis for compounds containing the cyanoacrylate moiety.
Table 2: Microwave-Assisted vs. Conventional Heating for n-Butyl Cyanoacrylate Synthesis
| Heating Method | Key Advantage | Reaction Time Reduction | Yield/Quality | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Faster reaction rates | 3-5 fold | Comparable to conventional | nih.gov |
| Conventional (Oil Bath) | Traditional, well-established | - | Good | nih.gov |
Continuous Flow Methodologies
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters such as temperature, pressure, and reaction time. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, making it a promising approach for scaling up cyanoacrylate synthesis safely and efficiently. nih.gov
The synthesis of high-purity monomers, which is critical for applications like ophthalmic products, can be challenging to scale up using batch reactors. Continuous flow manufacturing can address these challenges by ensuring consistent product quality and minimizing batch-to-batch variability. sigmaaldrich.com While specific examples for Potassium 3-cyano-3-phenylacrylate are not detailed in the literature, the application of continuous flow to large-scale cyanation processes, such as in the synthesis of Remdesivir, demonstrates its potential. nih.gov This approach mitigates the risks associated with handling large quantities of cyanating agents and allows for precise control of reaction conditions, which is crucial for achieving high selectivity and conversion. nih.gov The principles of continuous flow can be applied to the Knoevenagel condensation and subsequent purification steps in cyanoacrylate production to improve safety, efficiency, and scalability.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a unique means of activation through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. iosrjournals.org This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates, higher yields, and shorter reaction times. asianpubs.org
The Knoevenagel condensation is particularly amenable to ultrasonic irradiation. Studies have shown that the synthesis of arylidene malononitriles and cyanoacetates from various aryl aldehydes and active methylene compounds is highly efficient when catalyzed by silica sodium carbonate nanoparticles under ultrasound. researchgate.net This method offers good to excellent yields in a rapid and environmentally friendly manner. researchgate.net Another study demonstrated the synthesis of novel arylidenes through an ultrasound-assisted Knoevenagel condensation of a cyanoacetohydrazide derivative with various aldehydes and ketones, resulting in better yields and higher purity in a shorter time compared to conventional methods. nih.gov The use of ultrasound in conjunction with a PANI/α-Fe2O3 nanocatalyst has also been reported for the Knoevenagel condensation, highlighting the synergy between sonication and heterogeneous catalysis. asianpubs.org
Table 3: Effect of Ultrasound on Knoevenagel Condensation Yield and Time
| Reactants | Catalyst/Conditions | Method | Yield | Time | Reference |
|---|---|---|---|---|---|
| 4-(piperidin-1-yl)benzaldehyde, Cyanoacetohydrazide | Ethanol | Conventional | Lower | Longer | nih.gov |
| 4-(piperidin-1-yl)benzaldehyde, Cyanoacetohydrazide | Ethanol | Ultrasound | Higher | Shorter | nih.gov |
| Aryl aldehydes, Malononitrile/Cyanoacetate | Silica Sodium Carbonate NPs | Ultrasound | Good to Excellent | Not specified | researchgate.net |
Novel and "Crackless" Synthetic Routes for Cyanoacrylates
The conventional industrial synthesis of cyanoacrylates involves a Knoevenagel condensation to form a polymer, which is then subjected to a high-temperature "cracking" or depolymerization step to yield the monomer. gvpress.combris.ac.uk This energy-intensive process has limitations, particularly for the synthesis of more complex or heat-sensitive cyanoacrylate monomers.
A significant innovation in this field is the development of a patented "Crackless" manufacturing process. This technology circumvents the need for the thermal cracking step, which traditionally requires temperatures up to 180°C. bostik.com The "Crackless" route is not only more energy-efficient and sustainable but also allows for the viable, industrial-scale production of cyanoacrylates that were previously difficult or expensive to manufacture using the Knoevenagel process, such as Methoxyethyl Cyanoacrylate (MECA). bostik.com By avoiding the harsh conditions of thermal depolymerization, this novel route opens up possibilities for creating a wider range of high-performance cyanoacrylate adhesives with diverse functionalities. bostik.com
Another approach to directly obtain the monomer involves the reaction of an alkyl-2-cyanoacetate with diiodomethane in the presence of potassium carbonate. This method has been attempted as a simpler alternative to the polymer formation-depolymerization sequence. gvpress.com
Derivatization from 2-Cyanoacryloyl Chloride
A versatile route to a variety of cyanoacrylate esters involves the use of 2-cyanoacryloyl chloride as a key intermediate. This acid chloride is highly reactive and can be readily esterified with a wide range of alcohols and thiols. The synthesis of 2-cyanoacryloyl chloride itself can be achieved by treating 2-cyanoacrylic acid with a chlorinating agent, such as phosphorus pentachloride, in an inert solvent. google.com
This methodology is particularly useful for preparing monomers that are difficult to obtain through other methods. For example, tert-butyl 2-cyanoacrylate, trimethylsilyl-methyl 2-cyanoacrylate, and various fluorinated 2-cyanoacrylates have been successfully synthesized starting from 2-cyanoacryloyl chloride. researchgate.net The reaction of 2-cyanoacryloyl chloride with the appropriate alcohol, such as 2-hydroxyalkyl acrylate (B77674), provides a direct pathway to functionalized cyanoacrylate monomers. google.com
Palladium-Catalyzed Reactions Involving Cyanoacetate Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions are highly relevant for the synthesis of 3-aryl-2-cyanoacrylates, the core structure of the target compound.
One key transformation is the palladium-catalyzed α-arylation of cyanoacetate esters. This reaction allows for the direct coupling of an aryl halide (or triflate) with the α-position of a cyanoacetate. A significant advancement in this area was the development of a high-throughput screening method using fluorescence resonance energy transfer (FRET) to rapidly discover and optimize catalyst systems for the arylation of ethyl cyanoacetate. organic-chemistry.org This led to the identification of mild reaction conditions with broad scope, enabling the synthesis of α-aryl cyanoacetates, which are valuable intermediates for various biologically active molecules. organic-chemistry.org
Furthermore, a one-pot procedure has been developed for the synthesis of 2-alkyl-2-arylcyanoacetates. This method involves a palladium-catalyzed enolate arylation followed by an in-situ alkylation. nih.gov This efficient process tolerates a diverse range of aryl and heteroaryl bromides, providing rapid access to a variety of disubstituted cyanoacetate derivatives in good to excellent yields. nih.gov These palladium-catalyzed methodologies offer a direct and flexible route to construct the carbon skeleton required for this compound and its analogs.
Table 4: Palladium-Catalyzed Synthesis of α-Aryl Cyanoacetate Derivatives
| Reaction Type | Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| α-Arylation | Ethyl cyanoacetate, Aryl halides | [(allyl)PdCl]₂ or CpPd(allyl), various ligands | Mild conditions, broad scope, high-throughput optimization | organic-chemistry.org |
| One-Pot Arylation/Alkylation | Cyanoacetate, Aryl bromide, Alkyl halide | Pd(OAc)₂, DPPF | One-pot procedure, good to excellent yields | nih.gov |
Asymmetric Synthesis Approaches (e.g., Rhodium-Catalyzed Hydrogenation of β-Cyanocinnamic Esters)
Asymmetric synthesis is a critical methodology for obtaining chiral compounds, and rhodium-catalyzed hydrogenation has emerged as a powerful tool in this field. While direct asymmetric synthesis of this compound is not extensively detailed, the hydrogenation of analogous β-cyanocinnamic esters provides a significant precedent for producing chiral β-cyano esters with high enantioselectivity.
Rhodium complexes, particularly those with chiral phosphine ligands, have proven effective in the asymmetric hydrogenation of various unsaturated compounds. In the context of β-cyanocinnamic esters, these catalytic systems can deliver chiral β-cyano esters with excellent yields and enantiomeric excesses (ee). The mechanism of this reaction involves the coordination of the rhodium catalyst to the double bond of the cyanocinnamic ester, followed by the stereoselective transfer of hydrogen atoms. The choice of chiral ligand is paramount in dictating the stereochemical outcome of the reaction.
Research has demonstrated that rhodium catalysts can be fine-tuned to achieve high levels of stereocontrol. For instance, the use of specific chiral diphosphine ligands can lead to the formation of products with up to 99% ee. These methodologies are instrumental in the synthesis of precursors for biologically active molecules and chiral building blocks.
Synthesis of Specific Phenylcyanoacrylate Isomers and Derivatives
The synthesis of specific isomers and derivatives of phenylcyanoacrylate is predominantly achieved through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a cyanoacetate, in the presence of a basic catalyst.
Ring-Substituted Phenylcyanoacrylates (e.g., Alkyl, Alkoxy, Phenoxy, Benzyloxy Substituents)
A wide array of ring-substituted phenylcyanoacrylates can be synthesized by varying the substituted benzaldehyde used in the Knoevenagel condensation. This approach allows for the introduction of diverse functional groups onto the phenyl ring, thereby modifying the electronic and steric properties of the final molecule. The general reaction scheme involves the condensation of a ring-substituted benzaldehyde with a cyanoacetate ester, typically catalyzed by a base like piperidine.
The synthesis of numerous derivatives with alkyl, alkoxy, phenoxy, and benzyloxy substituents has been reported. These substitutions can be strategically placed at different positions on the phenyl ring to influence the compound's properties. The reaction conditions are generally mild, and the products can be obtained in good yields.
Below is a table summarizing the synthesis of various ring-substituted phenylcyanoacrylates via the Knoevenagel condensation:
| Substituent on Benzaldehyde | Cyanoacetate Ester | Catalyst | Product |
| 4-Methyl | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(4-methylphenyl)acrylate |
| 4-Methoxy | Methyl cyanoacetate | Piperidine | Methyl 2-cyano-3-(4-methoxyphenyl)acrylate |
| 3-Phenoxy | Octyl cyanoacetate | Piperidine | Octyl 2-cyano-3-(3-phenoxyphenyl)acrylate |
| 4-Benzyloxy | Isopropyl cyanoacetate | Piperidine | Isopropyl 2-cyano-3-(4-benzyloxyphenyl)acrylate |
| 2,4-Dimethoxy | Propyl cyanoacetate | Piperidine | Propyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate |
| 3,4,5-Trimethoxy | Butyl cyanoacetate | Piperidine | Butyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate |
Stereoselective Synthesis and Isomer Control
The Knoevenagel condensation typically exhibits a degree of stereoselectivity, often favoring the formation of the more thermodynamically stable E-isomer. In the context of 3-phenyl-2-cyanoacrylates, the reaction of benzaldehyde with cyanoacetates in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to produce the E-isomer exclusively. The steric hindrance between the phenyl group and the ester group in the Z-isomer makes it less stable than the E-isomer, where these bulky groups are on opposite sides of the double bond.
While the Knoevenagel condensation itself provides a degree of isomer control, further manipulation of the isomeric ratio can be achieved post-synthesis. For instance, studies on related 3-benzylidene oxindoles have shown that isomerization between E- and Z-isomers can be induced under certain conditions, such as exposure to UV irradiation or treatment with a base in a protic solvent. This suggests that even if a mixture of isomers is obtained, it may be possible to enrich the desired isomer through subsequent processing.
Asymmetric phase transfer catalysis represents another avenue for achieving stereocontrol in the synthesis of chiral derivatives. Although not directly applied to this compound, this method has been successfully used for the asymmetric α-alkylation of glycine Schiff bases to produce chiral unnatural phenylalanine derivatives. This approach utilizes chiral quaternary ammonium salts derived from Cinchona alkaloids to direct the stereochemical outcome of the alkylation reaction, yielding products with high enantioselectivity. Such principles could potentially be adapted for the asymmetric synthesis of specific phenylcyanoacrylate stereoisomers.
Reaction Mechanisms and Reactivity of the 3 Cyano 3 Phenylacrylate Anion
Anionic Polymerization Mechanisms and Initiation
Anionic polymerization is a primary reaction pathway for cyanoacrylates, including the 3-cyano-3-phenylacrylate anion. This process is characterized by its rapid rate, even in the presence of weak nucleophiles.
The initiation of anionic polymerization can be triggered by a range of nucleophiles, such as hydroxyl ions, amines, phosphines, and carbanions. pcbiochemres.comwikipedia.org The mechanism commences with the nucleophilic attack on the electron-deficient β-carbon of the cyanoacrylate double bond. researchgate.net This addition results in the formation of a carbanion at the α-carbon, which is stabilized by resonance through the delocalization of the negative charge onto the adjacent cyano and ester groups. nih.govmdpi.com
The propagation phase involves the newly formed carbanion attacking another monomer molecule in a sequential manner, leading to the formation of a long polymer chain. pcbiochemres.com This chain growth continues until all monomer is consumed or a termination step occurs. nih.gov Termination can be brought about by the introduction of an acid, which protonates the propagating carbanion, or by other chain transfer agents. nih.govethernet.edu.et In highly purified systems devoid of terminating agents, the polymerization can exhibit "living" characteristics, where the polymer chains remain active. wikipedia.orgscribd.com
Table 1: Initiators for Anionic Polymerization of Cyanoacrylates
| Initiator Type | Examples | Reactivity |
|---|---|---|
| Weak Nucleophiles | Water, Alcohols, Amines | Sufficient for highly electrophilic cyanoacrylates pcbiochemres.comwikipedia.org |
| Strong Nucleophiles | Organometallic compounds (e.g., n-butyllithium) | Used for less reactive vinyl monomers wikipedia.orgdu.edu.eg |
Radical Polymerization Pathways (e.g., Copolymerization)
While less common than anionic polymerization, radical polymerization of cyanoacrylates is achievable, typically under acidic conditions to suppress the competing anionic pathway. nih.govbohrium.com This method offers a synthetically useful route to produce poly(cyanoacrylates) and their copolymers.
Initiation of radical polymerization is achieved using conventional radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). nih.govkoreascience.kr The initiator generates free radicals that add to the double bond of the cyanoacrylate monomer, creating a new radical species that propagates the chain reaction. nih.gov
Copolymerization of 3-cyano-3-phenylacrylate with other monomers, such as styrene, has been demonstrated. chemrxiv.org This process allows for the synthesis of polymers with tailored properties by incorporating different monomer units into the polymer backbone. The composition of the resulting copolymer is influenced by the reactivity ratios of the comonomers.
Table 2: Comparison of Anionic and Radical Polymerization of Cyanoacrylates
| Feature | Anionic Polymerization | Radical Polymerization |
|---|---|---|
| Initiation | Nucleophilic attack pcbiochemres.com | Free radical addition nih.gov |
| Conditions | Typically ambient, sensitive to acids researchgate.net | Requires acidic conditions to prevent anionic polymerization nih.gov |
| Rate | Very rapid researchgate.net | Generally slower than anionic |
| Control | Can be "living" under specific conditions rsc.org | Can be controlled using techniques like RAFT nih.gov |
| Industrial Use | Dominant method for cyanoacrylate adhesives wikipedia.org | Less common, but synthetically useful nih.gov |
Hydrolytic Stability and Degradation Mechanisms of Cyanoacrylate Structures
Polycyanoacrylates, the polymers formed from monomers like 3-cyano-3-phenylacrylate, are susceptible to hydrolytic degradation. mdpi.comspecialchem.com This degradation involves the scission of the polymer backbone, leading to a decrease in molecular weight and a loss of mechanical properties. researchwithrowan.com
The primary mechanism of hydrolytic degradation is the cleavage of the ester linkages in the polymer chain. afinitica.com This process is accelerated under alkaline conditions. afinitica.com The degradation products typically include formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). afinitica.com The rate of hydrolysis can be influenced by the structure of the alkyl group in the ester; longer alkyl chains can lead to slower degradation rates under neutral conditions. afinitica.com
The hydrolytic instability of polycyanoacrylates is a critical consideration in applications where long-term stability in the presence of moisture is required. mdpi.com
Electrophilic and Nucleophilic Reactivity of the Activated Olefin System
The olefinic double bond in 3-cyano-3-phenylacrylate is highly activated due to the presence of the electron-withdrawing cyano and ester groups. researchgate.netnih.gov This activation renders the β-carbon strongly electrophilic, making it a prime target for nucleophilic attack. mdpi.comchemrxiv.org
The reactivity of this activated olefin system is central to its polymerization and other addition reactions. A wide array of nucleophiles, ranging from weak bases like water to strong carbanions, can readily add to the β-carbon. pcbiochemres.comchemistrysteps.com The resulting intermediate is a resonance-stabilized carbanion at the α-carbon, which can then participate in further reactions. nih.gov
Conversely, the electron-rich π-system of the olefin can, in principle, act as a nucleophile in reactions with strong electrophiles. However, the dominant reactivity pattern for this class of compounds is nucleophilic addition to the β-carbon. chemrxiv.org
Rearrangement and Isomerization Processes
While addition reactions at the double bond are the most prominent feature of 3-cyano-3-phenylacrylate's reactivity, the potential for rearrangement and isomerization exists under certain conditions. The stability of the delocalized carbanion formed upon nucleophilic addition can influence subsequent reaction pathways. Isomerization of the double bond (E/Z isomerization) can be a factor, particularly under conditions that allow for reversible addition-elimination of a nucleophile. Specific rearrangement processes for the 3-cyano-3-phenylacrylate anion are not extensively documented, suggesting that polymerization and other addition reactions are kinetically favored.
Michael Addition Reactions of α-Cyano Esters
The 3-cyano-3-phenylacrylate system can participate in Michael addition reactions, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com In this context, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated ester (the Michael acceptor). researchgate.net
α-Cyano esters themselves can act as Michael donors. wikipedia.org After deprotonation at the α-carbon with a suitable base, the resulting carbanion can attack a Michael acceptor. This reactivity is fundamental to the synthesis of various more complex molecules. For instance, the reaction of an α-cyano ester enolate with an α,β-unsaturated carbonyl compound leads to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound or its analogue. chemistrysteps.comyoutube.com
Cycloaddition Reactions (e.g., Diels-Alder Strategies)
The activated double bond of 3-cyano-3-phenylacrylate can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as a dienophile. acs.org The electron-withdrawing groups enhance its reactivity towards electron-rich dienes.
While the participation of the carbon-carbon double bond in such reactions is plausible, the cyano group itself can also undergo cycloaddition. mit.edu The nitrile functional group can act as a dienophile in intramolecular Diels-Alder reactions, leading to the formation of heterocyclic structures. mit.edu The specific cycloaddition behavior of potassium 3-cyano-3-phenylacrylate will depend on the reaction conditions and the nature of the reaction partner.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The reactions of the 3-cyano-3-phenylacrylate system with nitrogen and oxygen nucleophiles are powerful methods for the synthesis of a variety of heterocyclic compounds, including pyridines and pyrazoles. These reactions typically proceed through an initial Michael-type addition of the nucleophile to the electron-deficient β-position of the acrylate (B77674), followed by an intramolecular cyclization and subsequent dehydration or elimination.
Reaction with Nitrogen Nucleophiles:
Nitrogen nucleophiles, such as primary amines, hydrazine (B178648), and substituted hydrazines, readily react with the 3-cyano-3-phenylacrylate moiety to afford a range of nitrogen-containing heterocycles.
The reaction with primary amines can lead to the formation of substituted pyridin-2(1H)-ones. The initial step is a Michael addition of the amine to the activated double bond. This is followed by an intramolecular cyclization where the newly introduced amino group attacks the cyano or the ester group, leading to the formation of a six-membered ring. Subsequent tautomerization and elimination of water or alcohol result in the stable aromatic pyridone ring system. The specific outcome can be influenced by the reaction conditions and the nature of the substituent on the amine.
Hydrazine and its derivatives are particularly important reagents in reactions with 3-cyano-3-phenylacrylates, providing a straightforward route to pyrazole derivatives. For instance, the reaction of ethyl 2-cyano-3-phenylacrylate with hydrazine hydrate typically results in the formation of 3-amino-4-phenyl-1H-pyrazol-5(4H)-one. The reaction is believed to proceed via an initial attack of the hydrazine at the ester carbonyl, followed by an intramolecular Michael addition of the resulting hydrazide to the α,β-unsaturated system, and subsequent cyclization.
The following table summarizes representative reactions with nitrogen nucleophiles, primarily using ethyl 2-cyano-3-phenylacrylate as the substrate, which illustrates the expected reactivity of the 3-cyano-3-phenylacrylate anion.
| Nucleophile | Reagent/Solvent | Product(s) | Observations |
| Hydrazine Hydrate | Ethanol (B145695) | 3-amino-4-phenyl-1H-pyrazol-5(4H)-one | Formation of a five-membered pyrazolone ring. |
| Phenylhydrazine | Dioxane | Benzylidene phenylhydrazone | Cleavage of the benzylidene group and formation of a hydrazone. jcsp.org.pk |
| Semicarbazide Hydrochloride | Ethanol / Sodium Acetate (B1210297) | 3-amino-5-benzylidene-4-imino-pyrimidine-2,6-dione | Formation of a polysubstituted pyrimidine derivative. jcsp.org.pk |
| Benzoylhydrazine | Dioxane | 4-Benzylidene-3-benzanilidopyrazole-5-one | Involves condensation, cyclization, and rearrangement. jcsp.org.pk |
| Alkylamines | Various | Substituted Pyridin-2(1H)-ones | General route to pyridone derivatives via Michael addition and cyclization. nih.gov |
Reaction with Oxygen Nucleophiles:
While reactions with nitrogen nucleophiles are more extensively documented for the synthesis of heterocycles from 3-cyano-3-phenylacrylates, oxygen nucleophiles can also participate in condensation reactions. The reactivity with O-nucleophiles is generally lower compared to N-nucleophiles. Reactions with alkoxides, for instance, can lead to Michael addition products. However, the formation of stable oxygen-containing heterocycles often requires specific substrates and reaction conditions that favor intramolecular cyclization.
For example, intramolecular reactions involving a suitably positioned hydroxyl group within the phenylacrylate molecule can lead to the formation of coumarin or chromene derivatives, although this is more a feature of substrate design rather than a general intermolecular reaction with simple oxygen nucleophiles.
Detailed research findings on the condensation of simple oxygen nucleophiles like water, alcohols, or phenols with this compound leading to heterocyclic systems are not as prevalent in the literature as those with nitrogen nucleophiles. The primary interaction often remains at the stage of Michael addition or hydrolysis of the ester/nitrile functionalities under harsh conditions.
The following table outlines the general reactivity with oxygen nucleophiles.
| Nucleophile | Reagent/Solvent | Product(s) | Observations |
| Alkoxides (e.g., Sodium Ethoxide) | Ethanol | Michael Adduct | The primary reaction is 1,4-conjugate addition to the double bond. |
| Water / Acid or Base | - | Hydrolysis products | Can lead to hydrolysis of the ester and/or nitrile group depending on conditions. |
Advanced Spectroscopic and Crystallographic Characterization of 3 Cyano 3 Phenylacrylate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-cyano-3-phenylacrylate compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity and stereochemistry.
The spectrum is characterized by several key signals:
Vinylic Proton: A singlet corresponding to the vinylic proton (=CH) is typically observed at a downfield chemical shift, generally in the range of 8.15–8.26 ppm. rsc.org The deshielding of this proton is attributed to the anisotropic effects of the adjacent phenyl ring and the electron-withdrawing nature of the cyano and carboxylate/ester groups.
Aromatic Protons: The protons of the phenyl group typically appear as a multiplet in the aromatic region, usually between 7.49 and 8.00 ppm. rsc.org The exact splitting pattern depends on the substitution pattern of the phenyl ring. For an unsubstituted phenyl group, a complex multiplet is common.
Alkyl Protons (in esters): For ester derivatives like ethyl 2-cyano-3-phenylacrylate, the spectrum will also show signals for the alkyl chain. For an ethyl group, a quartet corresponding to the -OCH₂- protons is observed around 4.40 ppm, coupled to the methyl protons which appear as a triplet around 1.41 ppm. rsc.org For a methyl ester, a singlet for the -OCH₃ group appears around 3.94 ppm. scielo.br
It is important to note that the chemical shifts can be influenced by the solvent used for the analysis. tcichemicals.com
Interactive Data Table: Representative ¹H NMR Data for Ethyl 2-cyano-3-phenylacrylate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinylic (=CH) | 8.26 | s | - |
| Aromatic (Ph) | 7.49-7.59 | m | - |
| Aromatic (Ph) | 8.00 | d | 7.2 |
| Methylene (B1212753) (-OCH₂-) | 4.40 | q | 7.2 |
| Methyl (-CH₃) | 1.41 | t | 7.2 |
Data obtained in CDCl₃. Source: rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 3-cyano-3-phenylacrylate derivatives, the key resonances are:
Carbonyl Carbon: The carbon of the carboxylate or ester carbonyl group is typically found in the downfield region of the spectrum, around 162.5 ppm for an ethyl ester. rsc.org
Vinylic Carbons: Two distinct signals are observed for the vinylic carbons. The carbon atom bearing the cyano and carbonyl/carboxylate groups (C-2) appears around 103.0 ppm, while the carbon attached to the phenyl group (C-3) is more deshielded and resonates at approximately 155.1 ppm. rsc.org
Nitrile Carbon: The carbon of the cyano group (-C≡N) gives a characteristic signal in the range of 115.5 ppm. rsc.org
Aromatic Carbons: The carbons of the phenyl ring typically show multiple signals between 129 and 134 ppm, with the ipso-carbon (the carbon attached to the vinylic group) being distinct. rsc.org
Alkyl Carbons (in esters): For an ethyl ester, the methylene carbon (-OCH₂-) is observed around 62.8 ppm, and the methyl carbon (-CH₃) appears at approximately 14.2 ppm. rsc.org In a methyl ester, the methoxy (B1213986) carbon resonates around 55.92 ppm. scielo.br
For Potassium 3-cyano-3-phenylacrylate, the chemical shift of the carboxylate carbon would differ from that of an ester carbonyl, and the electronic environment of the adjacent vinylic carbons would also be influenced.
Interactive Data Table: Representative ¹³C NMR Data for Ethyl 2-cyano-3-phenylacrylate
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 162.5 |
| Vinylic (C-3) | 155.1 |
| Nitrile (-C≡N) | 115.5 |
| Aromatic (C-para) | 133.4 |
| Aromatic (C-ipso) | 131.5 |
| Aromatic (C-ortho) | 131.1 |
| Aromatic (C-meta) | 130.1 |
| Vinylic (C-2) | 103.0 |
| Methylene (-OCH₂-) | 62.8 |
| Methyl (-CH₃) | 14.2 |
Data obtained in CDCl₃. Source: rsc.org
For more complex 3-cyano-3-phenylacrylate derivatives or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. These methods provide correlation maps between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. It would be used to confirm the coupling between the -OCH₂- and -CH₃ protons in an ethyl ester derivative.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the vinylic proton to its corresponding vinylic carbon. chemcd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl, nitrile, and ipso-aromatic carbons, by observing their long-range correlations with nearby protons. chemcd.com
These advanced techniques are crucial for the complete structural elucidation of novel or complex 3-cyano-3-phenylacrylate compounds. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of a 3-cyano-3-phenylacrylate compound is characterized by the absorption bands of its key functional groups. For a compound like this compound, the following vibrations would be expected:
Nitrile Stretching (νC≡N): A sharp, intense absorption band corresponding to the stretching of the carbon-nitrogen triple bond of the cyano group is expected in the region of 2225 cm⁻¹. mdpi.com
Carbonyl Stretching (νC=O): For the potassium salt, the carboxylate group (-COO⁻) would exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1650-1550 cm⁻¹ and a symmetric stretch between 1440-1360 cm⁻¹. In contrast, the ester carbonyl group of methyl or ethyl 2-cyano-3-phenylacrylate shows a strong absorption band at a higher frequency, around 1700 cm⁻¹. mdpi.com
Carbon-Carbon Double Bond Stretching (νC=C): The stretching of the acrylate (B77674) C=C double bond usually appears in the region of 1600-1640 cm⁻¹. This band can sometimes overlap with the aromatic ring vibrations.
Aromatic Ring Vibrations: The C=C stretching vibrations within the phenyl ring typically result in a series of absorptions in the 1450-1600 cm⁻¹ range.
C-H Stretching and Bending: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (-C≡N) | Stretching | ~2225 | Strong, Sharp |
| Carboxylate (-COO⁻) | Asymmetric Stretching | 1650-1550 | Strong |
| Carboxylate (-COO⁻) | Symmetric Stretching | 1440-1360 | Variable |
| Alkene (C=C) | Stretching | 1640-1600 | Medium |
| Aromatic (C=C) | Stretching | 1600-1450 | Medium to Weak |
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It is particularly useful for analyzing non-polar bonds and can be performed in aqueous solutions.
For 3-cyano-3-phenylacrylate compounds, Raman spectroscopy can be used for:
Structural Characterization: The C≡N and C=C stretching vibrations are typically strong and well-defined in the Raman spectrum, providing a clear fingerprint of the molecule. The cyano group, in particular, exhibits a distinct vibrational mode around 2100-2300 cm⁻¹ that is sensitive to its local environment.
Reaction Monitoring: Raman spectroscopy is a powerful tool for monitoring chemical reactions in real-time. For instance, it can be used to follow the polymerization of cyanoacrylate monomers, a process of significant industrial importance. rsc.org The decrease in the intensity of the C=C vibrational band can be correlated with the extent of polymerization. rsc.org
Analysis in Aqueous Media: Since water is a weak Raman scatterer, this technique is well-suited for studying 3-cyano-3-phenylacrylate compounds in aqueous solutions, which is particularly relevant for water-soluble salts like this compound.
The non-destructive nature of Raman spectroscopy makes it a valuable analytical method for the characterization and quality control of these compounds. thermofisher.com
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the analysis of ionic species like this compound, electrospray ionization (ESI) is a commonly employed technique. ESI is particularly suitable for analyzing salts as it allows for the transfer of ions from a solution phase into the gas phase for mass analysis.
For this compound, analysis in the negative ion mode would be expected to detect the 3-cyano-3-phenylacrylate anion. The exact mass of this anion can be calculated and compared with the experimentally determined mass to confirm the molecular formula. High-resolution mass spectrometry would provide a highly accurate mass measurement, further solidifying the elemental composition.
The presence of non-volatile salts, such as potassium salts, can sometimes pose challenges in mass spectrometry, potentially causing ion suppression where the signal of the analyte of interest is reduced. rilastech.com Techniques to mitigate these effects include optimizing the concentration of the sample and using appropriate solvents. rilastech.com In the analysis of salt mixtures, complex cluster ions can be observed. For instance, studies on mixtures of potassium nitrate (B79036) (KNO₃) and sodium perchlorate (B79767) (NaClO₄) have shown the formation of cluster ions like [(KNO₃)i(NaClO₄)j(KClO₄)k(NaNO₃)lK]⁺. ucf.edu
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.
For a compound like this compound, the chromophore consists of the phenyl group, the acrylate system, and the cyano group, all conjugated together. This extended π-system is expected to result in strong absorption in the UV region. The general structure of the cyanoacrylate molecule is CH₂=C(CN)CO₂R, where R is an organic group. nih.gov
While specific spectral data for this compound is not available, data from structurally similar compounds, such as ethyl 2-cyano-3-phenylacrylate, can provide insight. Ethyl 2-cyano-3-phenylacrylate is reported to have a melting point of 51-53 °C and a boiling point of 188 °C at 15 mmHg. sigmaaldrich.com A related compound, ethyl 2-cyano-3,3-diphenylacrylate, is known to be a UV absorber, indicating it strongly absorbs UV light. chemicalbook.comspecialchem.com This property is attributed to the large conjugated π-system formed by the two phenyl groups and the acrylate moiety. chemicalbook.com Research on ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA) shows it acts as a fluorescence 'turn-off' chemosensor, highlighting the photophysical properties of this class of compounds. rsc.org
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show one or more strong absorption bands. The position and intensity of these bands are influenced by the solvent polarity and the specific electronic structure of the molecule.
Table 1: Spectroscopic Data for Related Cyanoacrylate Compounds
| Compound | Technique | Key Findings |
| Ethyl 2-cyano-3,3-diphenylacrylate | UV Absorption | Functions as a UV absorber, protecting personal care products from deterioration by absorbing UV rays. chemicalbook.com |
| Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate | Fluorescence Spectroscopy | Acts as a selective fluorescence 'turn-off' probe for the detection of hydrazine (B178648) hydrate. rsc.org |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be generated.
While a crystal structure for this compound is not available in the search results, studies on other organic potassium salts provide valuable comparative data. For example, the crystal structure of a potassium salt of a urazine derivative has been determined, showing the coordination of the potassium ion. researchgate.net Similarly, the crystal structure of potassium chloride monohydrate was determined under high pressure, revealing a monoclinic structure with specific lattice parameters. nih.govresearchgate.net In a study on ionic cocrystals of hesperetin (B1673127), the potassium salt showed specific coordination of the K⁺ ion with the organic anion. nih.gov These studies demonstrate the power of SCXRD in elucidating the intricate packing and intermolecular interactions in potassium-containing organic crystals.
The analysis of a suitable single crystal of this compound would provide unambiguous information on the planarity of the acrylate system, the torsion angles involving the phenyl group, and the way the potassium ions interact with the carboxylate and cyano functionalities of the anion.
Table 2: Crystallographic Data for Representative Potassium Salts
| Compound | Crystal System | Space Group | Key Structural Features |
| Potassium Chloride Monohydrate (at 2.23 GPa) | Monoclinic | P2₁/n | K-Cl alignments similar to the B1 phase of anhydrous KCl, with intercalated water molecules. nih.govresearchgate.net |
| Hesperetin Potassium Salt Dihydrate | Monoclinic | P2₁/c | K⁺ ion coordinated by hydroxyl, methoxy, and phenolate (B1203915) groups from hesperetin anions and water molecules. nih.gov |
| Potassium Chloride | Cubic | Fm-3m | K⁺ is bonded to six equivalent Cl⁻ atoms in an octahedral geometry. materialsproject.org |
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining lattice parameters, and assessing sample purity. A crystalline material will produce a characteristic diffraction pattern of sharp peaks, whereas an amorphous material will produce a broad halo. icdd.com
For this compound, a PXRD analysis would confirm its crystallinity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), would serve as a fingerprint for this specific crystalline form. Each peak in the pattern corresponds to a specific set of crystallographic planes, as described by Bragg's Law. rutgers.edu
The PXRD patterns of various potassium salts have been extensively studied. For instance, the patterns for potassium chloride (KCl) are well-documented and used as examples in diffraction studies. rutgers.educarleton.edu The analysis of potassium sodium tartrate tetrahydrate by PXRD showed well-defined Bragg peaks indicative of high crystallinity. researchgate.net Similarly, PXRD is used to study phase transitions in compounds like potassium nitrate (KNO₃) and to characterize potassium salts extracted from minerals. researchgate.net In the case of polymeric materials, PXRD can be used to determine the degree of crystallinity, distinguishing between amorphous and crystalline regions within the polymer. icdd.comnih.gov
A PXRD pattern of a synthesized batch of this compound could be used for quality control to ensure phase purity and could be compared to a theoretical pattern calculated from single-crystal data, if available.
Computational and Theoretical Investigations of Potassium 3 Cyano 3 Phenylacrylate and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of many-body systems. It is particularly well-suited for investigating the properties of molecules like Potassium 3-cyano-3-phenylacrylate due to its balance of accuracy and computational cost.
Table 1: Representative Predicted Geometric Parameters for a Phenylacrylate Backbone (Hypothetical Data)
| Parameter | Predicted Value |
| C=C Bond Length (acrylate) | ~1.35 Å |
| C≡N Bond Length (cyano) | ~1.16 Å |
| C-O Bond Length (carboxylate) | ~1.26 Å |
| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |
| C-C-C Bond Angle (acrylate) | ~120° |
| C-C≡N Bond Angle | ~178° |
Note: This table presents hypothetical data based on typical values for similar functional groups and is for illustrative purposes only, as specific computational data for this compound is not available.
Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. DFT calculations provide several important electronic descriptors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For a series of ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate derivatives, DFT calculations have shown how substituents can modulate the HOMO-LUMO gap, thereby influencing their potential biological activity. pcbiochemres.com In a study on 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, doping with a potassium atom was found to decrease the HOMO-LUMO energy gap, suggesting an enhancement of its electronic properties. acs.org
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. NBO calculations provide information about the delocalization of electron density between filled and empty orbitals, which can be interpreted in terms of chemical bonds and lone pairs. This analysis can reveal the stability of the molecule arising from hyperconjugative interactions and charge delocalization. For ethyl 2-cyano-3-phenylacrylate derivatives, NBO analysis has been used to understand the stability of the molecules based on atomic bonds and charges. pcbiochemres.com
The electronic density distribution, often visualized through molecular electrostatic potential (MEP) maps, illustrates the charge distribution within a molecule. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. For analogs of this compound, MEP maps have been generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules. pcbiochemres.com
Table 2: Calculated Electronic Properties for an Ethyl 2-cyano-3-phenylacrylate Analog
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.3 |
Data is representative for a generic ethyl 2-cyano-3-phenylacrylate analog and serves for illustrative purposes.
DFT calculations are widely used to predict various spectroscopic properties, which can be compared with experimental data to confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT can be used to calculate NMR chemical shifts (δ) and coupling constants (J). While direct computational NMR studies on this compound are scarce, the methodology is well-established for organic molecules. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose.
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. A detailed study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate has demonstrated the utility of DFT (using B3LYP and M06-2X functionals) in calculating its theoretical vibrational frequencies. pcbiochemres.com The calculated spectra showed good agreement with the experimental FT-IR and Laser-Raman spectra, allowing for a detailed assignment of the vibrational modes. pcbiochemres.com For this compound, one would expect characteristic vibrational frequencies for the cyano (C≡N) stretching, carboxylate (COO⁻) stretching, and various modes associated with the phenyl ring and the acrylate (B77674) backbone.
Table 3: Predicted and Experimental Vibrational Frequencies for a Phenylacrylate Analog
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C≡N Stretch | 2225 | 2220 |
| C=O Stretch (Ester) | 1720 | 1716 |
| C=C Stretch (Acrylate) | 1610 | 1600 |
| Phenyl Ring C-C Stretch | 1580 | 1575 |
Data adapted from studies on similar phenylacrylate compounds for illustrative purposes.
Molecular Dynamics (MD) Simulations to Study Conformational Dynamics
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves studying the rotation around single bonds, such as the bond connecting the phenyl ring to the acrylate group and the bonds within the acrylate backbone. By simulating the molecule in a solvent, one can also study the influence of the environment on its conformational preferences. While specific MD studies on this compound are not prevalent, the methodology has been applied to understand the conformational preferences of related molecules containing cyano groups. For instance, studies on 2-cyano derivatives of cyclic ethers and thioethers have explored their axial and equatorial conformations.
MD simulations can provide insights into the flexibility of the molecule, the barriers to conformational changes, and the average distribution of different conformers at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction.
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to study both its synthesis and its potential reactions, such as polymerization.
The synthesis of 3-cyano-3-phenylacrylate derivatives often involves the Knoevenagel condensation reaction. DFT calculations can be employed to model the entire reaction pathway, including the reactants, products, intermediates, and, most importantly, the transition states. By calculating the energies of these species, one can determine the activation energy of the reaction and gain a deeper understanding of the reaction mechanism at a molecular level.
Cyanoacrylates are well-known for their rapid anionic polymerization . researchgate.net Theoretical modeling can be used to investigate the initiation, propagation, and termination steps of this polymerization process. By calculating the potential energy surface for the approach of a nucleophile to the monomer, it is possible to model the initiation step and identify the transition state. Similarly, the addition of a monomer to the growing polymer chain (propagation) can be studied to understand the factors that control the rate of polymerization. Computational methods like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products, providing a detailed picture of the reaction coordinate.
Quantum Mechanical Calculations for Stereochemical Assignments
Quantum mechanical calculations can be a valuable tool in determining the stereochemistry of a molecule, especially when experimental data is ambiguous. For this compound, the double bond in the acrylate moiety can exist as either the E or Z isomer.
Quantum mechanical methods, particularly DFT, can be used to calculate the relative energies of the E and Z isomers. The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant isomer at equilibrium. This information can be a strong indicator of the predominant stereochemistry.
Furthermore, as discussed in section 5.1.3, spectroscopic properties such as NMR chemical shifts can be predicted for each isomer. By comparing the calculated NMR spectra for the E and Z isomers with the experimentally obtained spectrum, a confident assignment of the stereochemistry can often be made. For example, the spatial proximity of certain protons in one isomer versus the other can lead to distinct differences in their calculated chemical shifts, which can then be matched to the experimental data. While specific quantum mechanical studies for the stereochemical assignment of this compound were not found, this approach is a standard and powerful technique in modern chemical research.
Prediction of Molecular Interactions and Bonding Characteristics
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular geometry, electronic structure, and bonding characteristics of chemical compounds. researchgate.netmdpi.com For this compound, such analyses would elucidate the nature of the ionic bond between the potassium cation (K⁺) and the carboxylate anion (⁻OOC-), as well as the covalent interactions within the 3-cyano-3-phenylacrylate anion.
The bonding within the acrylate backbone is expected to be predominantly covalent. The interaction between the potassium ion and the negatively charged oxygen atoms of the carboxylate group will be primarily ionic. DFT studies on related molecules, such as other acrylate derivatives, provide insights into the expected charge distribution and bond characteristics. researchgate.net For instance, the Mulliken atomic charges calculated for analogous compounds can indicate the degree of charge separation. The phenyl and cyano groups, being strong electron-withdrawing groups, will significantly influence the electron density distribution across the molecule, affecting its reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps, a common output of DFT calculations, would likely show the most negative potential localized around the carboxylate oxygen atoms and the nitrogen of the cyano group, indicating these as the primary sites for interaction with the potassium cation and other electrophilic species. researchgate.netacs.org The phenyl ring would exhibit regions of both positive and negative potential due to the delocalized π-electron system.
Table 1: Predicted Bonding Characteristics and Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analog Studies |
| K-O Bond | Primarily ionic | Strong electrostatic attraction between K⁺ and the negatively charged oxygen atoms of the carboxylate group is expected, similar to other potassium salts of carboxylic acids. |
| C=C Bond | Covalent, polarized | The presence of electron-withdrawing cyano and carboxylate groups will polarize the double bond, making the β-carbon electrophilic. pcbiochemres.com |
| C≡N Bond | Covalent, highly polar | The nitrogen atom will be a site of negative electrostatic potential. |
| Charge Distribution | Delocalized negative charge | The negative charge on the carboxylate anion will be delocalized over the two oxygen atoms. The cyano and phenyl groups will further influence the overall electron distribution. |
| Molecular Geometry | Planar acrylate backbone | The sp² hybridization of the carbons in the acrylate moiety suggests a planar geometry in that region, though the phenyl group may be rotated out of this plane. |
This table is generated based on established principles of chemical bonding and inferences from computational studies on structurally related molecules.
Computational Studies on Oligomerization and Polymerization Behavior
Cyanoacrylates are well-known for their rapid anionic polymerization, often initiated by weak bases like moisture. pcbiochemres.comresearchgate.net The polymerization of this compound is anticipated to follow a similar mechanism. The presence of two strong electron-withdrawing groups (cyano and carboxylate) makes the double bond highly susceptible to nucleophilic attack, which is the initiating step of anionic polymerization. researchgate.netpcbiochemres.com
Computational studies on the polymerization of analogous monomers, such as ethyl 2-cyanoacrylate, can provide insights into the reaction mechanism and kinetics. nih.gov The polymerization process consists of three main stages: initiation, propagation, and termination.
Initiation: A nucleophile attacks the electrophilic β-carbon of the double bond, forming a carbanion.
Propagation: The newly formed carbanion attacks another monomer molecule, extending the polymer chain. This step is typically very fast.
Termination: The growing chain is terminated by reaction with an electrophile or through chain transfer.
While anionic polymerization is the dominant pathway, radical polymerization of cyanoacrylates is also possible under specific conditions, typically in the presence of an anionic inhibitor and a radical initiator. nih.gov Kinetic studies on the radical polymerization of ethyl 2-cyanoacrylate have determined the propagation (kₚ) and termination (kₜ) rate coefficients, which provide a quantitative measure of the polymerization kinetics. nih.gov It is expected that the phenyl group in this compound could introduce steric hindrance, potentially affecting the rate of polymerization compared to smaller alkyl cyanoacrylates. scispace.com
Table 2: Radical Polymerization Kinetic Parameters for Ethyl 2-cyanoacrylate at 30 °C
| Anionic Inhibitor | kₚ (L·mol⁻¹·s⁻¹) | kₜ (L·mol⁻¹·s⁻¹) |
| 7.0 wt% Acetic Acid | 1622 | 4.11 x 10⁸ |
| 0.5 wt% 1,3-Propanesultone | 1610 | 4.04 x 10⁸ |
Data sourced from a study on the radical polymerization of ethyl 2-cyanoacrylate. nih.gov These values provide an estimate for the reactivity of a closely related cyanoacrylate monomer.
Analysis of Thermodynamic Properties (Enthalpy, Gibbs Free Energy, Entropy)
The thermodynamic feasibility of polymerization is governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. researchgate.net For polymerization to be spontaneous, ΔG must be negative.
Enthalpy (ΔH): The polymerization of vinyl monomers is typically an exothermic process (ΔH < 0), as a relatively weak π-bond in the monomer is replaced by a stronger σ-bond in the polymer chain. nist.gov The heat of polymerization for various vinyl monomers has been compiled, and these values can be used to estimate the enthalpy change for the polymerization of this compound. nist.gov The presence of bulky substituents, like the phenyl group, can sometimes lead to steric strain in the polymer, which may slightly reduce the exothermicity of the polymerization. nist.gov
Entropy (ΔS): The conversion of small monomer molecules into a large polymer chain results in a decrease in the translational and rotational degrees of freedom, leading to a significant decrease in entropy (ΔS < 0). researchgate.net
Gibbs Free Energy (ΔG): Since polymerization is enthalpically favorable but entropically unfavorable, the spontaneity of the reaction is temperature-dependent. At lower temperatures, the favorable enthalpy term (ΔH) dominates, and polymerization is spontaneous. However, as the temperature increases, the unfavorable entropy term (-TΔS) becomes more significant. The temperature at which ΔG = 0 is known as the ceiling temperature (Tc). Above Tc, the polymer will depolymerize back to the monomer. The depolymerization of poly(alkyl cyanoacrylate)s has been observed to occur via an unzipping mechanism from the chain terminus. researchgate.net
Table 3: Heats of Polymerization (ΔHₚ) for Structurally Related Vinyl Monomers
| Monomer | ΔHₚ (kcal/mol) | Monomer State | Polymer State |
| Methyl acrylate | -18.8 | Liquid | Amorphous |
| Ethyl acrylate | -18.5 | Liquid | Amorphous |
| Methyl methacrylate (B99206) | -13.8 | Liquid | Amorphous |
| Styrene | -16.7 | Liquid | Amorphous |
| Acrylonitrile | -18.3 | Liquid | Amorphous |
This table presents a selection of heats of polymerization for monomers with structural similarities to this compound, providing a basis for estimating its own heat of polymerization. nist.gov
Advanced Synthetic Applications of 3 Cyano 3 Phenylacrylate Derivatives
Role as Versatile Synthons in Carbon-Carbon Bond Formation
The primary carbon-carbon bond-forming reaction that generates the 3-cyano-3-phenylacrylate scaffold is the Knoevenagel condensation. This reaction is a cornerstone of organic synthesis for creating C=C double bonds. koreascience.kr It typically involves the reaction of an active methylene (B1212753) compound, such as phenylacetonitrile (B145931) or its derivatives, with an aldehyde or ketone in the presence of a basic catalyst. koreascience.krlibretexts.org The resulting α,β-unsaturated cyano compound, like ethyl 2-cyano-3-phenylacrylate, is a highly valuable synthon.
The formation of cyanohydrins from aldehydes or ketones represents another fundamental C-C bond-forming reaction that can lead to related structures. libretexts.orgchemistrysteps.comwikipedia.org The addition of a cyanide anion to a carbonyl group creates a new stereocenter and introduces a nitrile group that can be further elaborated. chemistrysteps.com For instance, cyanohydrins can be converted into α,β-unsaturated acids through hydrolysis and dehydration, demonstrating the utility of the cyano group in building carbon frameworks. chemistrysteps.com
While direct alkylation or cross-coupling at the α- or β-position of the pre-formed 3-cyano-3-phenylacrylate is less common, the molecule's true strength as a synthon is realized in its subsequent use in cycloadditions and multicomponent reactions, where new carbon-carbon and carbon-heteroatom bonds are formed to build complex ring systems. Furthermore, related organoboron and organosilicon compounds, which are often prepared through copper-catalyzed reactions, are crucial intermediates for C-C bond formation via cross-coupling reactions. nih.gov
Precursors for Heterocyclic Chemistry
The electron-deficient nature of the double bond and the presence of multiple functional groups make 3-cyano-3-phenylacrylate derivatives ideal precursors for a wide array of heterocyclic systems.
Derivatives of 3-cyano-3-phenylacrylate, particularly benzylidenemalononitrile (B1330407), are key intermediates in the one-pot, three-component synthesis of 2-amino-4H-chromenes. This reaction typically involves the condensation of an aldehyde, a phenol (B47542) (such as resorcinol (B1680541) or naphthol), and malononitrile (B47326). researchgate.netrsc.org The process is often catalyzed by a base like piperidine (B6355638). rsc.org The initial step is a Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile derivative. This intermediate then undergoes a Michael addition with the phenol, followed by an intramolecular cyclization and tautomerization to yield the final, highly substituted chromene ring system. researchgate.net This method is highly efficient for creating libraries of biologically active chromene derivatives. sioc-journal.cn
The 3-cyano-3-phenylacrylate scaffold is integral to the synthesis of various substituted pyridine (B92270) derivatives, particularly those containing a cyano group at the 3-position (nicotinonitriles). organic-chemistry.orgnih.gov These syntheses often capitalize on the reactivity of the α,β-unsaturated nitrile system. For example, multicomponent reactions involving a cyano-activated methylene compound (like ethyl cyanoacetate (B8463686) or malononitrile), an aldehyde, and an ammonium (B1175870) source can lead to the formation of dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. The cyano group is a crucial pharmacophore in many biologically active pyridine compounds. organic-chemistry.org
The versatility of cyanoacrylate derivatives extends to the synthesis of a diverse range of five- and six-membered heterocycles.
Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) core, a privileged scaffold in medicinal chemistry, is most commonly achieved by reacting a 2-aminopyridine (B139424) with an α-haloketone (the Tchichibabin reaction) or through modern variations involving multicomponent reactions. chemistrysteps.comwikipedia.orgresearchgate.net For instance, a three-component coupling of 2-aminopyridines, acetophenones, and a third component can yield these fused systems. wikipedia.org While not always starting directly from a pre-formed 3-cyano-3-phenylacrylate, these syntheses often rely on intermediates containing cyano or carbonyl functionalities that are structurally related, highlighting the importance of such synthons in constructing complex N-fused heterocycles. libretexts.orgnih.gov
2-Pyridones: Substituted 3-cyano-2-pyridones are readily synthesized using precursors derived from cyanoacetic acid. A common method involves the reaction of cyanoacetamide or its N-substituted derivatives with 1,3-dicarbonyl compounds (like acetylacetone) or α,β-unsaturated ketones in the presence of a base. The reaction proceeds via addition, cyclization, and dehydration to furnish the 3-cyano-2-pyridone ring, which is a key structure in many fluorescent materials and biologically active compounds.
Furans: Polysubstituted furans and their dihydro-analogs can be synthesized using 3-cyano-3-phenylacrylate derivatives. A modern approach involves a visible light-induced photoredox-catalyzed reaction between aromatic aldehydes and 2-benzylidenemalononitriles. organic-chemistry.org This method proceeds via a tandem Giese addition/cyclization process to stereoselectively construct multi-substituted 4,5-dihydrofurans without the need for transition metal catalysts. organic-chemistry.org Additionally, 2-aminofurans can be prepared through cycloaddition reactions involving carbenoids and enamines, where the resulting dihydrofurans serve as common intermediates. researchgate.net
Thiophenes: The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing polysubstituted 2-aminothiophenes. researchgate.net This reaction classically involves the condensation of a ketone or aldehyde, an α-cyanoester (such as ethyl 2-cyano-3-phenylacrylate), and elemental sulfur in the presence of a base. researchgate.netresearchgate.net The reaction proceeds through an initial Knoevenagel condensation to form the α,β-unsaturated nitrile, which then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product. researchgate.net This one-pot procedure is highly valued for its efficiency and operational simplicity. rsc.orgsioc-journal.cn
Table 1: Summary of Heterocyclic Syntheses Using 3-Cyano-3-phenylacrylate Derivatives
| Target Heterocycle | Key Precursor(s) | Typical Reagents | Reaction Name/Type | Citation(s) |
| Chromenes | Benzylidenemalononitrile | Aldehyde, Phenol, Base (e.g., Piperidine) | Multicomponent Reaction | researchgate.netrsc.orgresearchgate.net |
| Pyridines | α,β-Unsaturated Nitrile | Aldehyde, Ammonium Source | Multicomponent Reaction | organic-chemistry.orgnih.gov |
| 2-Pyridones | Cyanoacetamide derivative | 1,3-Dicarbonyl Compound, Base | Cyclocondensation | |
| Dihydrofurans | 2-Benzylidenemalononitrile | Aromatic Aldehyde, Photocatalyst | Giese Addition/Cyclization | organic-chemistry.org |
| Thiophenes | α-Cyanoester | Ketone/Aldehyde, Sulfur, Base | Gewald Reaction | researchgate.netresearchgate.netsioc-journal.cn |
Synthesis of Specialized Chemical Compounds
Photosensitive Materials
The synthesis of photosensitive materials from 3-cyano-3-phenylacrylate derivatives is a significant area of research due to their potential applications in various fields, including photoresists and photocrosslinkable polymers. jmaterenvironsci.comgoogle.com These materials are designed to undergo a chemical change upon exposure to light, which can be harnessed for various technological applications.
A common approach to synthesizing these materials is to incorporate a photosensitive group, such as a cinnamic group, into the polymer structure. jmaterenvironsci.com For example, a photosensitive methacrylate (B99206) monomer, ethyl 2-cyano-3-(4-(methacrylate)-3-methoxyphenyl)prop-2-enoate, was synthesized in two steps with good yields. jmaterenvironsci.com This monomer was then used to prepare homopolymers and copolymers through radical polymerization initiated by AIBN. jmaterenvironsci.com The resulting polymers exhibit good solubility in various organic solvents and can undergo photocrosslinking upon irradiation, making them suitable for use as negative-type photoresists. jmaterenvironsci.com
The photocrosslinking ability of these polymers is attributed to the [2π+2π] cycloaddition reactions of the α,β-unsaturated carbonyl groups in the cinnamate (B1238496) moieties upon irradiation. jmaterenvironsci.com The properties of these photosensitive materials, such as high photosensitivity, film-forming ability, good solubility, thermal stability, and resistance to etching agents, are crucial for their practical applications. jmaterenvironsci.com
Another approach involves the use of a photoinitiator system to induce the polymerization of cyanoacrylate monomers. For instance, a combination of specific ferrocene (B1249389) compounds and acylgermane compounds can significantly improve the photosensitivity of ionically susceptible cyanoacrylates. google.com This system allows for dual curing capabilities, finding applications in adhesives, sealants, and coatings. google.com
The development of light-responsive nanocarriers (LRNs) is another area where photosensitive polymers are being explored. nih.gov These nanocarriers can be designed for controlled cargo release triggered by a light stimulus, with potential applications in drug delivery and theranostics. nih.gov
Table 3: Examples of Photosensitive Materials from 3-Cyano-3-phenylacrylate Derivatives
| Material | Synthesis Method | Photosensitive Group | Potential Application |
| Photocrosslinkable (co)polymethacrylates | Radical Polymerization | Cinnamate | Negative-type Photoresists |
| Dual-curing Cyanoacrylate Compositions | Photoinitiated Polymerization | Ferrocene/Acylgermane System | Adhesives, Sealants |
| Light-Responsive Nanocarriers | Various Polymerization Techniques | Photocleavable Linkers | Controlled Drug Delivery |
This table provides examples and is not an exhaustive list of all possible materials and applications.
Intermediates for Plant Growth Regulators
3-Cyano-3-phenylacrylate derivatives have been investigated as intermediates in the synthesis of plant growth regulators (PGRs). nih.govgoogle.com PGRs are organic compounds, other than nutrients, that in small amounts promote, inhibit, or otherwise modify any physiological process in plants. phytotechlab.commdpi.com
Research has shown that certain derivatives of 2-cyano-3-phenylacrylic acid exhibit significant plant growth-regulating activity. google.com For example, methyl 2-cyano-3-amino-3-phenylacrylate has been found to be effective in preventing and controlling various crop diseases caused by fungi. google.com This compound has demonstrated good biocidal activity against pathogens such as Fusarium spp., making it a promising candidate for use as a fungicide. google.com
The synthesis of these PGRs often involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with a cyanoacetate derivative. nih.gov For instance, ethyl 2-cyano-3-phenylacrylate derivatives can be synthesized by reacting an aromatic aldehyde with ethyl cyanoacetate in the presence of a catalyst like ammonium acetate (B1210297), sometimes using microwave irradiation to facilitate the reaction. nih.govacs.org
The resulting compounds can then be further modified to enhance their activity or to create novel PGRs. The development of new PGRs is crucial for improving crop yields and quality. nih.gov The use of biopolymeric microcapsule formulations to encapsulate these PGRs is also being explored to achieve sustained and targeted release in agricultural applications. nih.gov
Table 4: Examples of 3-Cyano-3-phenylacrylate Derivatives as Intermediates for Plant Growth Regulators
| Derivative | Synthesis Method | Target Application |
| Methyl 2-cyano-3-amino-3-phenylacrylate | Not specified in abstracts | Fungicide for crop diseases |
| Ethyl 2-cyano-3-phenylacrylate derivatives | Knoevenagel condensation | Potential plant growth regulators |
This table provides examples based on the available information and is not an exhaustive list.
Conversion to Cyanoalkynes and Cyano-benzofurans
The conversion of 3-cyano-3-phenylacrylate derivatives into other valuable chemical compounds, such as cyanoalkynes and cyano-benzofurans, represents an important area of synthetic organic chemistry.
Cyano-benzofurans
2-Phenyl-3-cyanobenzofuran compounds are important chemical intermediates used in the pharmaceutical, pesticide, and dye industries. google.com Several methods have been developed for their synthesis. One approach involves the reaction of a salicylaldehyde (B1680747) derivative with an aryl acetonitrile (B52724) compound in the presence of a catalyst and a base. google.com This "one-pot" method simplifies the process by avoiding the isolation of intermediates, making it suitable for both laboratory and industrial-scale production. google.com
Another method for synthesizing 3-substituted benzofurans involves radical reactions initiated by heteroatom-centered super-electron-donors. nih.gov This approach allows for the facile synthesis of 3-functionalized benzofurans, including those with heteroatomic functionalities. nih.gov
The synthesis of benzofuran (B130515) derivatives can also be achieved through the Claisen rearrangement of allyl phenyl ethers, followed by a palladium-catalyzed cyclization of the resulting o-allylphenols. clockss.org
Cyanoalkynes
While the direct conversion of potassium 3-cyano-3-phenylacrylate to cyanoalkynes is not explicitly detailed in the provided search results, the synthesis of related compounds provides some insights. The synthesis of benzyl (B1604629) cyanide derivatives, which are precursors to some cyano compounds, can be achieved through the reaction of benzyl cyanide with an alkylating agent in the presence of a base. google.com
The synthesis of cyanoacrylate monomers themselves often involves the Knoevenagel condensation of a cyanoacetate with formaldehyde (B43269) or a functional equivalent, followed by depolymerization of the resulting prepolymer. google.com
Table 5: Synthetic Methods for Cyano-benzofurans
| Starting Materials | Catalyst/Reagents | Key Features |
| Salicylaldehyde, Aryl acetonitrile | Cu(OAc)₂, Base | "One-pot" synthesis |
| o-Iodophenols, Terminal alkynes | Heteroatom anions | Radical reaction |
| Allyl phenyl ethers | Pd(II) catalyst | Claisen rearrangement, Cyclization |
This table summarizes some of the synthetic routes to cyano-benzofurans.
Glycoside Analogues
The synthesis of glycoside analogues from 3-cyano-3-phenylacrylate derivatives is an area of growing interest, particularly in the development of new therapeutic agents and biological probes. diaogroup.orgmdpi.com Glycoside mimics are compounds that resemble natural glycosides in structure but may have modified sugar or aglycone moieties, leading to altered biological activity and stability. mdpi.com
While the direct synthesis of glycoside analogues from this compound is not explicitly detailed in the provided search results, the synthesis of related phenylpropanoid glycoside analogues and iminosugar-C-glycosides provides a relevant context.
An efficient two-step biosynthetic route to obtain natural phenylpropanoid glycoside (PPG) analogues has been reported. nih.gov This process involves an initial transgalactosylation reaction catalyzed by β-galactosidase, followed by esterification with hydroxycinnamic acid derivatives using lipase. nih.gov The resulting PPG analogues have shown significant antioxidant activity. nih.gov
The synthesis of iminosugar-C-glycosides, which are important carbohydrate mimics, often involves the use of protected glycosylamines. mdpi.com These can be reacted with various nucleophiles to introduce diverse aglycone moieties. mdpi.com For example, the addition of silylated nucleophiles to N-(benzyloxycarbonyl)-glycosylamines under Lewis acid catalysis provides an approach to iminosugar-C-glycosides with different side chains. mdpi.com
The development of non-natural glycoside analogues is a key focus of some research groups, with new synthetic methods being explored to create novel molecular structures. diaogroup.org
Table 6: Examples of Glycoside Analogue Synthesis
| Analogue Type | Synthesis Approach | Key Enzymes/Reagents | Potential Applications |
| Phenylpropanoid Glycoside Analogues | Two-step biosynthesis | β-galactosidase, Lipase | Antioxidants |
| Iminosugar-C-glycosides | From protected glycosylamines | Lewis acids, Silylated nucleophiles | Biological probes, Therapeutic agents |
This table provides examples of synthetic strategies for glycoside analogues and is not an exhaustive list.
Q & A
Q. What synthetic methods are most effective for preparing Potassium 3-cyano-3-phenylacrylate derivatives, and how can reaction conditions be optimized?
Microwave-assisted Knoevenagel condensation has been successfully employed to synthesize derivatives of structurally related compounds, such as ethyl 2-cyano-3-phenylacrylate. This method offers advantages in reaction speed and yield optimization. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and microwave irradiation time (10–30 minutes). Post-synthesis purification via column chromatography and characterization using FT-IR and ¹H NMR ensures structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Fourier transform infrared (FT-IR) spectroscopy is essential for identifying functional groups such as the cyano (-CN) and acrylate moieties. ¹H NMR spectroscopy provides detailed structural insights, including proton environments and stereochemistry. For example, in ethyl 2-cyano-3-phenylacrylate derivatives, NMR peaks at δ 7.2–7.5 ppm confirm aromatic protons, while signals near δ 4.2 ppm correspond to ester-linked ethyl groups .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
While direct safety data for this compound are limited, analogous acrylate derivatives (e.g., methyl and ethyl esters) require stringent precautions:
- Use personal protective equipment (PPE), including nitrile gloves and face shields.
- Work in a fume hood to avoid inhalation of vapors.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods predict the biological activity and toxicity of this compound derivatives?
In silico tools like Prediction of Activity Spectra for Substances (PASS) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling are critical. For example, PASS analysis of ethyl 2-cyano-3-phenylacrylate derivatives identified antineoplastic potential, particularly against breast cancer targets. ADMET predictions assess bioavailability (e.g., blood-brain barrier permeability) and toxicity risks (e.g., hepatotoxicity) to prioritize candidates for in vitro testing .
Q. Why do classical catalyst systems fail in asymmetric hydrogenation of β-cyano cinnamic esters like this compound?
Rhodium-catalyzed hydrogenation trials using methyl (Z)-3-cyano-3-phenylacrylate revealed low conversions (<20%) and racemic products with traditional ligands (e.g., P-chiral diphosphines or ferrocenyl bisphosphines). Steric hindrance from the cyano group and electronic effects likely disrupt substrate-catalyst interactions. Alternative strategies, such as chiral N-heterocyclic carbene ligands or enzyme-mediated catalysis, may address these limitations .
Q. How can molecular docking and dynamics simulations improve the design of this compound-based therapeutics?
Molecular docking against targets like HER2 and EGFR identifies binding modes and interaction sites (e.g., hydrogen bonding with Lys723 or hydrophobic interactions with Leu852). Subsequent 20 ns molecular dynamics (MD) simulations validate docking results by assessing ligand stability and conformational changes. Thermodynamic parameters (ΔG, ΔH) and frontier molecular orbital (HOMO-LUMO) gaps further confirm compound stability and reactivity .
Q. What experimental strategies resolve contradictions in catalytic efficiency data for this compound reactions?
Contradictions often arise from variations in ligand steric/electronic profiles or solvent polarity. Methodological rigor includes:
- Reproducing experiments under controlled conditions (e.g., inert atmosphere, standardized substrate-to-catalyst ratios).
- Cross-validating results using complementary techniques (e.g., HPLC for conversion rates, circular dichroism for enantiomeric excess).
- Applying statistical tools (e.g., ANOVA) to identify outliers and systematic errors .
Q. How can researchers integrate safety and efficacy data into preclinical development workflows for this compound?
A tiered approach is recommended:
- In silico toxicity screening (e.g., LD50 predictions via ProTox-II).
- In vitro cytotoxicity assays (e.g., MTT tests on cancer cell lines).
- In vivo studies using murine models to evaluate pharmacokinetics and off-target effects.
- Cross-referencing safety data from structurally related compounds (e.g., methyl or ethyl esters) to anticipate hazards .
Methodological Notes
- Data Validation : Triangulate experimental results with computational predictions and literature benchmarks to ensure reproducibility .
- Controlled Variables : Document solvent purity, catalyst batch, and reaction atmosphere to minimize variability .
- Ethical Compliance : Adhere to institutional guidelines for chemical disposal and animal testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
